What is the chemical structure and exact mass of N-(4-chlorophenyl)-N'-cyanourea
What is the chemical structure and exact mass of N-(4-chlorophenyl)-N'-cyanourea
An In-depth Technical Guide to N-(4-chlorophenyl)-N'-cyanourea: Properties, Synthesis, and Applications
Introduction
N-(4-chlorophenyl)-N'-cyanourea is a substituted urea derivative that serves as a versatile chemical intermediate. Its structure, which combines a 4-chlorophenyl group with a reactive N'-cyano-substituted urea moiety, makes it a compound of significant interest for researchers in medicinal chemistry, drug development, and agrochemical science. While direct biological data on this specific molecule is limited, its structural analogs, particularly diarylureas and thioureas, exhibit a vast range of biological activities, including anticancer, antimicrobial, and receptor-modulating properties.[1][2][3][4] This guide provides a comprehensive technical overview of the chemical properties, synthesis, and characterization of N-(4-chlorophenyl)-N'-cyanourea, contextualizing its importance through the established applications of structurally related compounds.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its structure and properties. N-(4-chlorophenyl)-N'-cyanourea is characterized by a central urea core (-NH-C(O)-NH-) where one nitrogen atom is substituted with a 4-chlorophenyl ring and the other is substituted with a nitrile (cyano) group.
Structural and Molecular Data
The key identifiers and computed physicochemical properties for N-(4-chlorophenyl)-N'-cyanourea are summarized below. These parameters are crucial for experimental design, from selecting appropriate solvents to predicting behavior in biological systems.
| Property | Value | Source / Method |
| IUPAC Name | 1-(4-chlorophenyl)-3-cyanourea | IUPAC Nomenclature |
| CAS Number | 115956-45-1 | [5] |
| Molecular Formula | C₈H₆ClN₃O | [5] |
| Molecular Weight | 195.61 g/mol | Calculation |
| Exact Mass | 195.01994 Da | Calculation (for ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)NC#N)Cl | Structure Representation |
Synthesis and Mechanistic Rationale
The synthesis of N-(4-chlorophenyl)-N'-cyanourea can be approached through several established methods for urea formation. The most direct and efficient proposed pathway involves the reaction of a commercially available isocyanate with cyanamide. This approach offers high atom economy and typically proceeds under mild conditions.
Primary Synthetic Pathway: Isocyanate Addition
The reaction of 4-chlorophenyl isocyanate with cyanamide represents a robust method for the synthesis of the title compound.
Mechanism: The synthesis proceeds via a nucleophilic addition mechanism. The nitrogen atom of cyanamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-chlorophenyl isocyanate. The subsequent proton transfer results in the stable urea product. The choice of an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile, is critical to prevent the isocyanate from reacting with water, which would lead to the formation of an unstable carbamic acid and subsequent decomposition to 4-chloroaniline.
Synthetic Workflow Diagram
The logical flow of the primary synthesis pathway is visualized below.
Caption: Proposed synthetic workflow for N-(4-chlorophenyl)-N'-cyanourea.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for urea synthesis from isocyanates.[2][6]
Objective: To synthesize N-(4-chlorophenyl)-N'-cyanourea.
Materials:
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4-Chlorophenyl isocyanate (1 eq.)
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Cyanamide (1.1 eq.)
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Anhydrous tetrahydrofuran (THF)
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Argon or Nitrogen gas supply
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Standard glassware (round-bottom flask, dropping funnel, condenser) equipped for inert atmosphere reactions
Procedure:
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Setup: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, dissolve cyanamide (1.1 eq.) in anhydrous THF under an inert atmosphere.
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Reaction Initiation: In a separate flask, dissolve 4-chlorophenyl isocyanate (1 eq.) in anhydrous THF. Transfer this solution to the dropping funnel.
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Addition: Add the isocyanate solution dropwise to the stirred cyanamide solution at room temperature over 30 minutes. Causality Note: A slow, dropwise addition is crucial to control any potential exotherm and prevent the formation of side products.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isocyanate is consumed.
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Workup: Upon completion, reduce the solvent volume under reduced pressure. The resulting crude solid can be collected by filtration.
-
Purification: Wash the crude product with a small amount of cold diethyl ether to remove any unreacted starting materials. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Drying: Dry the purified product under vacuum to yield N-(4-chlorophenyl)-N'-cyanourea as a solid.
Spectroscopic and Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed. This provides a self-validating system confirming the successful synthesis.
| Analytical Method | Expected Observations |
| ¹H-NMR | Signals in the aromatic region (~7.0-7.5 ppm) corresponding to the four protons of the 1,4-disubstituted benzene ring. Broad singlets in the downfield region corresponding to the two N-H protons of the urea moiety. |
| ¹³C-NMR | A signal for the urea carbonyl carbon (~150-160 ppm). A signal for the nitrile carbon (~115-120 ppm). Four distinct signals for the aromatic carbons of the chlorophenyl ring. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the urea (~1650-1700 cm⁻¹). A sharp, medium intensity band for the C≡N stretch (~2200-2250 cm⁻¹). N-H stretching bands (~3200-3400 cm⁻¹). A C-Cl stretching band in the fingerprint region. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak cluster corresponding to the exact mass of the compound, accounting for the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). |
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z ([M] for C₈H₆³⁵ClN₃O) | Predicted m/z ([M] for C₈H₆³⁷ClN₃O) |
| [M+H]⁺ | 196.02777 | 198.02482 |
| [M+Na]⁺ | 218.00971 | 220.00676 |
Reactivity and Potential as a Research Intermediate
N-(4-chlorophenyl)-N'-cyanourea is not just an endpoint but a versatile starting material for creating diverse chemical libraries. Its functional groups offer multiple handles for chemical modification.
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Urea Moiety: The N-H protons can be deprotonated to act as nucleophiles or can participate in hydrogen bonding, which is crucial for binding to biological targets.[4]
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Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings like tetrazoles.
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Chlorophenyl Ring: The chlorine atom can be displaced via nucleophilic aromatic substitution under specific conditions, or the ring can undergo further electrophilic substitution.
This chemical versatility allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) for various biological targets.
Caption: Potential derivatization pathways and resulting applications.
Review of Biological Activities in Structurally Related Compounds
The scientific rationale for investigating N-(4-chlorophenyl)-N'-cyanourea is strongly supported by the extensive biological activities reported for its close structural relatives.
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Anticancer Activity: Diarylureas are a well-established class of anticancer agents. For example, Sorafenib, a diarylurea, is a multi-kinase inhibitor used in cancer therapy. N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea has been shown to be cytotoxic to human colon adenocarcinoma cells, even in non-proliferating states.[3] The urea hinge is critical for binding to the kinase domain. Other related compounds are being investigated as inhibitors of key signaling pathways like PI3K/Akt/mTOR and Hedgehog, which are often dysregulated in cancer.[4]
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CNS Receptor Modulation: Analogs such as 3-(4-chlorophenyl)-1-(phenethyl)urea have been developed as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor.[2] This highlights the potential for this chemical class to yield compounds that can fine-tune neurological signaling pathways.
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Agrochemical Applications: The N-(4-chlorophenyl)urea and thiourea motifs are present in numerous commercial agrochemicals. These compounds can act as potent herbicides and pesticides, demonstrating their utility in crop protection.[1] 4-Chlorophenylurea itself is a known environmental transformation product of the insecticide Diflubenzuron.[7]
Conclusion
N-(4-chlorophenyl)-N'-cyanourea is a well-defined chemical entity with significant potential as a building block for the synthesis of novel bioactive compounds. Its straightforward synthesis from readily available precursors, combined with multiple points for chemical modification, makes it an attractive scaffold for generating chemical libraries. The extensive body of literature on the potent biological activities of related diarylureas provides a strong impetus for its exploration in drug discovery and agrochemical development programs. This guide provides the foundational chemical knowledge required for researchers and scientists to synthesize, characterize, and strategically utilize this versatile compound in their research endeavors.
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